methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrazine, piperidine, and benzoate moieties
Properties
IUPAC Name |
methyl 2-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-33-26(32)21-9-5-6-10-22(21)29-23(31)18-34-25-24(27-13-14-28-25)30-15-11-20(12-16-30)17-19-7-3-2-4-8-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMGGBLVZRFIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can act as antagonists at muscarinic receptors, particularly muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. A patent describes related compounds as potential therapeutic agents for these disorders, highlighting their ability to modulate neurotransmitter systems .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives with similar structures exhibit significant antibacterial and antifungal activities. For instance, substituted pyrazine derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound may possess similar properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazine core.
- Introduction of the benzylpiperidine moiety.
- Sulfanylation to incorporate the sulfide group.
- Acetamido and esterification steps to finalize the structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the biological evaluation of related compounds:
Anticancer Activity
Research on similar benzimidazole derivatives has shown promising anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds with structural similarities exhibited IC50 values lower than standard chemotherapeutics, indicating potential for further development in cancer therapy .
Antimicrobial Screening
A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were synthesized and tested for antimicrobial properties, revealing significant activity against Mycobacterium tuberculosis and other pathogens. The findings suggest that structural modifications can enhance activity, providing a basis for future drug design efforts using this compound as a lead compound .
Mechanism of Action
The mechanism of action of methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl}acetate
- Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate
Uniqueness
Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features.
Biological Activity
Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential therapeutic applications, particularly in the realm of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrazinyl moiety, which is known for its role in various pharmacological activities.
- A sulfanyl group, which can enhance the compound's reactivity and biological interactions.
- An acetamido functional group that may contribute to its solubility and bioavailability.
Research indicates that compounds similar to this compound often act on various neurotransmitter systems. Specifically, studies suggest potential interactions with:
- Muscarinic receptors : This compound may function as an antagonist at muscarinic receptor subtypes, particularly M4 receptors, which are implicated in cognitive functions and neuroprotection .
- Serotonin receptors : The benzylpiperidine structure suggests possible activity at serotonin receptor sites, potentially influencing mood and anxiety .
Antineoplastic Activity
Preliminary studies have shown that derivatives of related compounds exhibit moderate antineoplastic activity. For instance, certain piperidine derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .
Neuroprotective Effects
Research highlights the neuroprotective properties of similar compounds. The ability to modulate neurotransmitter systems suggests potential benefits in treating neurodegenerative diseases. For example, compounds targeting M4 receptors have shown promise in reducing symptoms associated with conditions like Alzheimer's disease .
Case Studies
- Neuroprotective Efficacy : A study on a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced amyloid plaque formation.
- Anticancer Properties : Another investigation into piperidine derivatives revealed their capacity to inhibit tumor growth in vitro, with IC50 values indicating potent cytotoxicity against various cancer cell lines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
